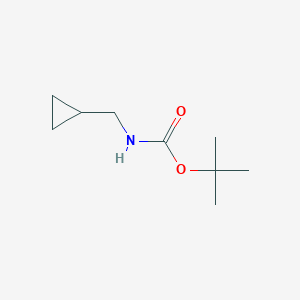
tert-butyl N-(cyclopropylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-(cyclopropylmethyl)carbamate” is a chemical compound with the CAS Number: 897932-58-0 . It has a molecular weight of 171.24 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl cyclopropylmethylcarbamate . The InChI code for this compound is 1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound has a melting point of 35-36 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Pollution Treatment
Decomposition of Methyl Tert-Butyl Ether
tert-Butyl compounds, including tert-butyl N-(cyclopropylmethyl)carbamate, are part of research exploring decomposition methods for environmental pollutants like methyl tert-butyl ether (MTBE) in plasma reactors. This study discusses the application of radio frequency plasma for the effective decomposition and conversion of MTBE into less harmful substances, suggesting a promising method for treating MTBE pollution (Hsieh et al., 2011).
Pollution Monitoring and Biodegradation
Synthetic Phenolic Antioxidants in the Environment
Research on synthetic phenolic antioxidants, which include tert-butyl-based compounds, has increased due to their widespread use and presence in the environment. This review highlights the environmental occurrence, human exposure, and toxicity of these compounds, pointing towards the need for more studies on their environmental behavior and impact (Liu & Mabury, 2020).
Microbial Degradation of MTBE
The fate of fuel oxygenates like MTBE, closely related to this compound, is a critical environmental concern. This comprehensive review discusses the degradation mechanisms under various conditions, emphasizing microbial pathways and the potential for bioremediation strategies (Schmidt et al., 2004).
Fuel and Energy Applications
Pervaporation for Fuel Additive Purification
The study on the application of polymer membranes for the purification of MTBE, a fuel oxygenate, through pervaporation showcases the relevance of tert-butyl compounds in enhancing fuel performance. It discusses the efficiency of various polymer membranes in separating MTBE from methanol, indicating advancements in fuel additive production technologies (Pulyalina et al., 2020).
Potential Health Hazards and Safety Measures
While the focus is on scientific applications, it's important to be aware of the health implications associated with chemical compounds. Ethyl carbamate, for instance, is a well-documented carcinogen with relevance to tert-butyl compounds. Understanding these risks is crucial for ensuring safe handling and application in research and industrial processes (Weber & Sharypov, 2009).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not available, it’s worth noting that compounds of this nature are often used in chemical synthesis, particularly in reactions catalyzed by palladium . Therefore, it’s plausible that future research could explore new synthetic applications for this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOIEEISPMGDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897932-58-0 |
Source


|
| Record name | tert-butyl N-(cyclopropylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione](/img/structure/B2664747.png)
![N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2664748.png)
![2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2664749.png)
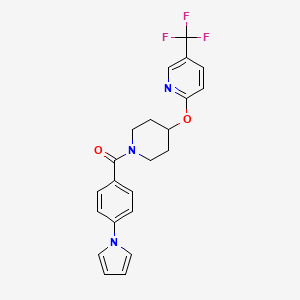

![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)
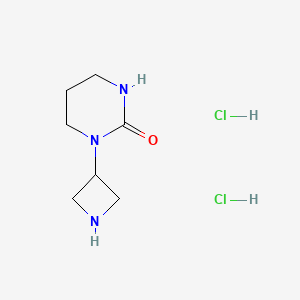
![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)

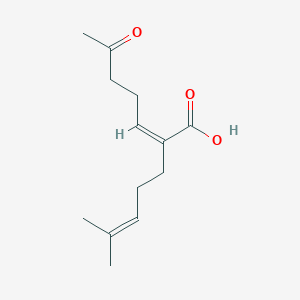
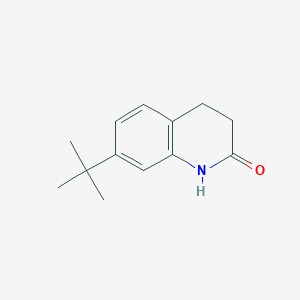


![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)
